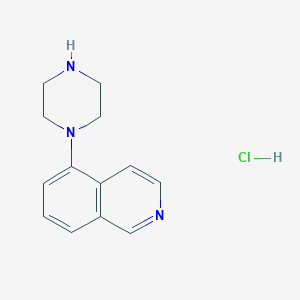

5-(Piperazin-1-yl)isoquinoline hydrochloride

Übersicht

Beschreibung

5-(Piperazin-1-yl)isoquinoline hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

“5-(Piperazin-1-yl)isoquinoline hydrochloride” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and are used in various fields of medicine. They can act on a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure and formulation. Piperazine derivatives are generally well absorbed and widely distributed in the body .

Biologische Aktivität

5-(Piperazin-1-yl)isoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of isoquinoline, a structural motif known for its presence in various bioactive compounds. The piperazine moiety enhances the compound's solubility and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Similar to other piperazine derivatives, this compound may influence the GABAergic system, which is crucial for neurotransmitter regulation in the central nervous system. It binds selectively to GABA receptors, potentially leading to hyperpolarization of neurons and subsequent effects on neuronal excitability.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as tyrosinase, which plays a role in melanin synthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor properties by inducing apoptosis in cancer cells through intrinsic mitochondrial pathways. Its structural similarity to other known anticancer agents suggests a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antitumor Efficacy : A study demonstrated that derivatives of this compound induced significant apoptosis in various cancer cell lines, including HeLa and A549. The mechanism involved mitochondrial signaling pathways that trigger cell death .

- Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases .

- Antibacterial Studies : The compound has shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is expected to exhibit good oral bioavailability due to its piperazine component, which enhances solubility.

- Metabolism : It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid, facilitating its excretion from the body.

- Toxicity Profile : While lower doses may exhibit therapeutic effects, higher doses have been associated with neurotoxicity and gastrointestinal disturbances. Careful dosage regulation is essential for clinical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Piperazin-1-yl)isoquinoline hydrochloride serves as a versatile scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity and selectivity towards specific targets.

Key Findings:

- Dopamine Receptor Agonism: Research indicates that derivatives of this compound can act as selective agonists for dopamine D2 and D3 receptors, which are crucial in treating disorders like Parkinson's disease (PD) and schizophrenia. The binding affinity of these compounds to D2 and D3 receptors has been quantitatively assessed, with some showing high selectivity towards the D3 receptor, which is linked to mood regulation and behavior .

- Neuroprotective Effects: Compounds derived from 5-(Piperazin-1-yl)isoquinoline have demonstrated neuroprotective properties in animal models of PD. The mechanism is believed to involve antioxidant activity combined with receptor agonism, addressing oxidative stress in the brain .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for various neuropsychiatric disorders.

Applications:

- Antidepressant Properties: The agonistic action on the D3 receptor has been associated with antidepressant effects, making it a potential therapeutic agent for patients suffering from depression related to PD .

- Psychiatric Disorders: The ability to modulate dopamine pathways suggests its utility in treating other psychiatric conditions, including anxiety and schizophrenia. Ongoing studies focus on optimizing derivatives to enhance efficacy and reduce side effects .

Drug Development

The synthetic versatility of this compound facilitates the creation of novel pharmaceuticals.

Case Studies:

- A series of piperazine-substituted isoquinolines have been developed and tested for their pharmacological profiles. These studies often involve structure-activity relationship (SAR) analyses to identify compounds with improved potency and selectivity .

- Patent Applications: There are several patents related to piperazine derivatives that emphasize their potential in treating mental disorders, showcasing the ongoing interest in this class of compounds .

Summary Table of Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine and isoquinoline moieties enable diverse substitution pathways:

1.1 Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride produces N-acetylpiperazine derivatives.

1.2 Isoquinoline Ring Substitution

The isoquinoline core participates in electrophilic substitution. Bromination at the 5-position using N-bromosuccinimide (NBS) yields 5-bromo derivatives, which are precursors for cross-coupling reactions .

Coupling Reactions

The brominated derivative facilitates cross-coupling:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) forms biaryl products .

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces substituents at the 5-position .

Oxidation and Reduction

3.1 Piperazine Oxidation

The piperazine ring is oxidized to a nitroso derivative using H₂O₂/Fe²⁺, though this is less common due to steric hindrance .

3.2 Isoquinoline Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the isoquinoline ring to a tetrahydroisoquinoline, altering its electronic properties .

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes pH-dependent equilibria:

-

Neutralization with NaOH releases the free base (pKa ~8.5 for piperazine) .

-

Salt metathesis with stronger acids (e.g., H₂SO₄) forms alternative salts .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for catalytic applications .

Key Mechanistic Insights

Eigenschaften

IUPAC Name |

5-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZSVZACHQAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655119 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209733-17-5 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.